4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile
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Overview
Description
4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile is a chemical compound with the molecular formula C13H12F3NO and a molecular weight of 255.24 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, an oxane ring, and a carbonitrile group. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to introduce the trifluoromethyl group into the molecule.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The exact methods can vary depending on the scale of production and the specific requirements of the end product. the use of advanced catalytic systems and controlled reaction environments are common practices to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group into primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to enzyme inhibition or receptor modulation. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenyl isocyanate: Another compound with a trifluoromethyl group, known for its reactivity and use in organic synthesis.
N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide: A compound with a similar trifluoromethyl group, used in pharmaceutical research.
Uniqueness
4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile is unique due to its combination of an oxane ring and a carbonitrile group, which imparts distinct chemical properties and reactivity. The presence of the trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]oxane-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO/c14-13(15,16)11-4-2-1-3-10(11)12(9-17)5-7-18-8-6-12/h1-4H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVXIDFJCFJAPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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